3-Pyrrolidineacetic acid

Overview

Description

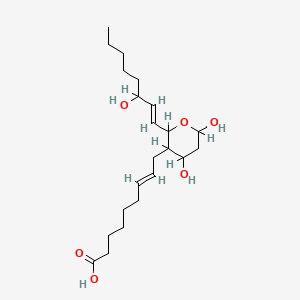

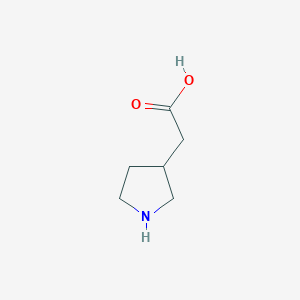

3-Pyrrolidineacetic acid is an organic compound with the molecular formula C6H11NO2 . It is used in the preparation of Xanthone derivatives for the treatment and prophylaxis of hepatitis B . It is also used in the preparation of Naphthalenes and Quinolines as ATX modulating agents .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 3-Pyrrolidineacetic acid, has been a topic of interest in recent years . The synthetic strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The molecular structure of 3-Pyrrolidineacetic acid is characterized by a five-membered pyrrolidine ring . The molecular weight of the compound is 129.16 .

Chemical Reactions Analysis

3-Pyrrolidineacetic acid is a triglyceride that gets broken down into smaller fatty acid units . It acts to reduce plasma triglyceride levels .

Physical And Chemical Properties Analysis

3-Pyrrolidineacetic acid has a density of 1.1±0.1 g/cm3, a boiling point of 272.3±13.0 °C at 760 mmHg, and a flash point of 118.5±19.8 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Drug Discovery and Development

3-Pyrrolidineacetic acid: is a valuable intermediate in the synthesis of biologically active compounds. Its pyrrolidine ring is a common feature in many drugs due to its impact on the pharmacokinetic properties of molecules . The compound’s ability to introduce stereochemistry into drug molecules is particularly beneficial, as it can significantly affect the drug’s biological activity and efficacy.

Biological Activity Modulation

The pyrrolidine scaffold is instrumental in the design of molecules with targeted biological activities. It has been used to develop compounds with a range of activities, including antimicrobial , antiviral , anticancer , anti-inflammatory , anticonvulsant , and antioxidant properties . This versatility makes it an essential tool in pharmacology and medicinal chemistry.

Enzyme Inhibition

3-Pyrrolidineacetic acid: derivatives have been explored for their enzyme inhibitory effects. These compounds are studied for their potential to inhibit enzymes like cholinesterase and carbonic anhydrase , which are relevant in conditions such as Alzheimer’s disease and glaucoma, respectively .

Chemical Synthesis

In synthetic chemistry, 3-Pyrrolidineacetic acid serves as a building block for the construction of complex molecules. It can be used to introduce a pyrrolidine ring into a molecule, which can then be further functionalized to achieve desired chemical properties .

Safety and Hazards

Future Directions

The pyrrolidine ring, including 3-Pyrrolidineacetic acid, is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . The discovery of potential therapeutic agents that utilize different modes of action is of utmost significance to circumvent the constraints of existing drugs .

properties

IUPAC Name |

2-pyrrolidin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUENRUZPZZFMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrrolidineacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-diamino-N-[(6Z)-3-(2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentaazacyclohexadecan-15-yl]hexanam](/img/structure/B1231557.png)

![2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyl-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]ethanesulfonic acid](/img/structure/B1231558.png)

![3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1231565.png)

![N-[2-(4-morpholinyl)ethyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1231569.png)

![(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-17-[(E)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231577.png)